Cas no 6761-70-2 (2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride
- 1,4-Benzodioxin-6-carbonylchloride, 2,3-dihydro-
- 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL CHLORIDE
- 1,4-benzodioxan-6-carbonyl chloride
- 2,3-DIAMINO-6-CHLOROPYRIDINE
- 2,3-dihydro-benzo[1,4]dioxin-6-carbonyl chloride
- 2,3-Dihydro-benzo[1,4]dioxin-6-carbonylchlorid
- cis-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl chloride
- SCHEMBL828491
- FT-0609637
- MFCD02681889
- 1,4-benzodioxane-6-carbonyl chloride
- 6761-70-2
- BB 0221140
- 1,4-Benzodioxin-6-carbonyl chloride, 2,3-dihydro-
- QECXDXFCJKMZLA-UHFFFAOYSA-N
- 2,3-Dihydro-1,4-benzodioxine-6-carbonylchloride
- 2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl chloride
- Z223463326
- DTXSID80379862
- AKOS000346056
- J-506974
- 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonylchloride
- A15748
- 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride
-
- MDL: MFCD02681889
- Inchi: 1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
- InChI Key: QECXDXFCJKMZLA-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC2=C(C=1)OCCO2)=O
Computed Properties
- Exact Mass: 198.00800
- Monoisotopic Mass: 198.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.5A^2
Experimental Properties
- Density: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 102 ºC
- Boiling Point: 301.7°C at 760 mmHg
- Flash Point: 135.7°C
- Refractive Index: 1.566
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
- PSA: 35.53000
- LogP: 1.83680
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Security Information
- Hazard Statement: Irritant
- Hazard Category Code: R34;R20/22;R14;R29
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R34; R20/22; R14; R29
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I779525-50mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride |
6761-70-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779525-100mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride |
6761-70-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I779525-500mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride |
6761-70-2 | 500mg |
$ 295.00 | 2022-06-04 | ||
| Apollo Scientific | OR23004-250mg |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride |
6761-70-2 | 250mg |
£86.00 | 2023-09-02 | ||
| Apollo Scientific | OR23004-1g |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride |
6761-70-2 | 1g |
£132.00 | 2023-09-02 | ||
| abcr | AB144845-5 g |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, 95%; . |
6761-70-2 | 95% | 5 g |
€491.40 | 2023-07-20 | |
| abcr | AB144845-5g |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride, 95%; . |
6761-70-2 | 95% | 5g |
€498.00 | 2025-04-17 |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Suppliers
2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride
Introduction to 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride (CAS No. 6761-70-2)
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS No. 6761-70-2) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as 6-chlorocarbonyl-1,4-benzodioxan-2(3H)-one, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure and reactivity make it an essential building block in the development of novel drugs and compounds.
The chemical structure of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride features a benzodioxine ring with a chlorocarbonyl group attached to the 6-position. The benzodioxine ring is a six-membered ring with two oxygen atoms at the 1 and 4 positions, which imparts unique stability and reactivity to the molecule. The chlorocarbonyl group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound a valuable reagent in synthetic chemistry.
In recent years, significant research has been conducted on the applications of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. One notable area of interest is its use in the synthesis of benzodioxole derivatives, which have shown promising biological activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of several benzodioxole derivatives using this compound as a key intermediate. These derivatives exhibited potent anti-inflammatory and anti-cancer properties, highlighting the potential of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in drug discovery.
Another important application of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is in the development of agrochemicals. Research has shown that compounds derived from this intermediate can be used to create effective herbicides and fungicides. A study published in the Pest Management Science journal in 2020 demonstrated that certain benzodioxole derivatives synthesized from this compound exhibited excellent herbicidal activity against a range of weed species. This finding underscores the potential of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in enhancing agricultural productivity.
The synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves several steps. One common method involves the reaction of 1,4-benzodioxane with phosgene or its equivalents to form the chlorocarbonyl group. This process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, a study published in the
The physical properties of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride are also noteworthy. It is a colorless or pale yellow liquid with a characteristic odor. The compound is highly reactive and should be handled with care to avoid exposure to moisture or other reactive substances. Storage conditions are critical to maintaining its stability and purity. It is recommended to store this compound in tightly sealed containers at low temperatures (typically below 5°C) to minimize degradation.
In terms of safety and handling, it is important to note that while 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is not classified as a hazardous material under current regulations, it should still be handled with appropriate precautions due to its reactivity. Personal protective equipment (PPE) such as gloves and goggles should be worn when handling this compound to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained during handling to minimize exposure.
The market demand for 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been steadily increasing due to its wide range of applications in pharmaceuticals and agrochemicals. According to market research reports, the global market for this compound is expected to grow at a CAGR of around 5% over the next five years. This growth can be attributed to increasing investments in drug discovery and development as well as advancements in agricultural technologies.
In conclusion, 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS No. 6761-70-2) is a versatile and valuable compound with significant potential in various industries. Its unique chemical structure and reactivity make it an essential building block for synthesizing novel drugs and agrochemicals. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemistry.
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